methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate
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Overview
Description
Methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate is a complex organic compound that features a benzotriazine ring
Preparation Methods
The synthesis of methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the benzotriazine ring followed by the introduction of the propanoyl and benzoate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .
Chemical Reactions Analysis
Methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzotriazine ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
Methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The benzotriazine ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate can be compared with other similar compounds, such as:
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: Known for its use in peptide synthesis.
(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl acetate: Used in various organic synthesis applications.
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate: Explored for its potential biological activities .
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C18H16N4O4 |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
methyl 2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C18H16N4O4/c1-26-18(25)13-7-3-4-8-14(13)19-16(23)10-11-22-17(24)12-6-2-5-9-15(12)20-21-22/h2-9H,10-11H2,1H3,(H,19,23) |
InChI Key |
PLGXZEJWLQLBDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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